
CID 16219273
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dCDP , is a nucleotide derivative. It plays a crucial role in cellular processes, particularly in DNA synthesis and repair. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: dCDP can be synthesized chemically by phosphorylating 2′-deoxycytidine monophosphate (dCMP) using pyrophosphate (PPi) as the phosphate donor.
Enzymatic Conversion: Enzymes such as CDP kinase can catalyze the conversion of deoxycytidine triphosphate (dCTP) to dCDP.
- Industrial production methods typically involve enzymatic processes due to their efficiency and specificity.
Chemical Reactions Analysis
Types of Reactions::
Phosphorylation: dCDP serves as a substrate for various kinases, including CDP kinase.
Nucleophilic Substitution: It can undergo substitution reactions with other nucleophiles.
Redox Reactions: dCDP participates in redox processes, such as oxidation and reduction.
Phosphorylation: Requires ATP or GTP as phosphate donors.
Substitution Reactions: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Redox Reactions: Oxidizing or reducing agents (e.g., NADP+/NADPH).
dCMP: The dephosphorylated form of dCDP.
dCTP: The triphosphate form, essential for DNA synthesis.
Scientific Research Applications
Biochemistry: dCDP is a key player in nucleotide metabolism.
DNA Repair: It contributes to DNA repair processes.
Antiviral Agents: Some analogs of dCDP exhibit antiviral activity.
Drug Development: Researchers explore its potential as a target for drug development.
Mechanism of Action
Molecular Targets: dCDP interacts with enzymes involved in DNA synthesis and repair.
Pathways: It integrates into the nucleotide pool, influencing DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds: Other nucleotide derivatives like dCMP, dCTP, and dTDP.
Uniqueness: dCDP’s specific role in DNA repair sets it apart.
Remember that dCDP is a valuable molecule with diverse applications across biological and chemical research
Properties
Molecular Formula |
C9H17N3NaO11P2 |
|---|---|
Molecular Weight |
428.18 g/mol |
InChI |
InChI=1S/C9H15N3O10P2.Na.H2O/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;1H2 |
InChI Key |
COWPZSABQNOOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


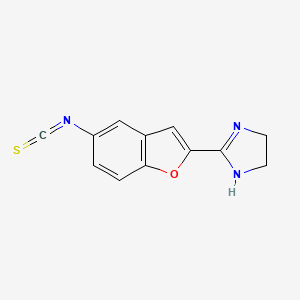
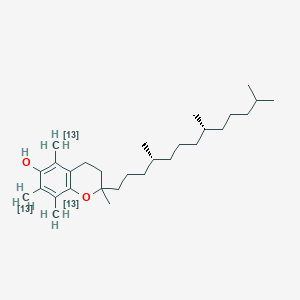
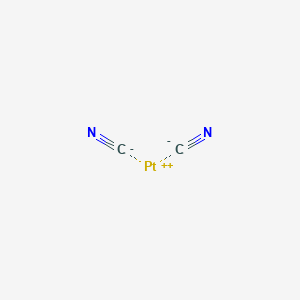
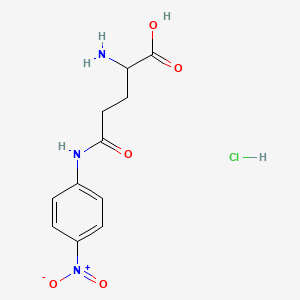




![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
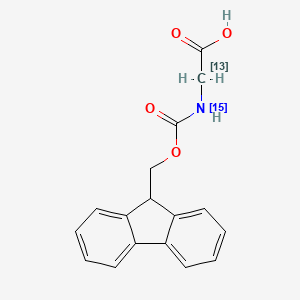


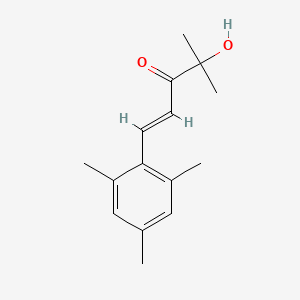
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
